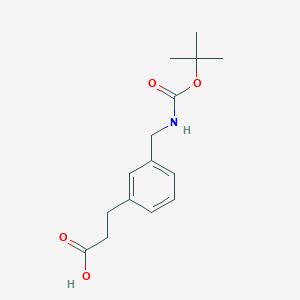
2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone often involves electrophilic trifluoromethylthiolation reactions. For instance, diazo compounds have been used as effective electrophilic trifluoromethylthiolation reagents under copper catalysis, transforming a variety of substrates into corresponding trifluoromethylthio compounds with good to high yields (Huang et al., 2016).
Molecular Structure Analysis
Computational and spectroscopic techniques are pivotal in understanding the molecular structure of trifluoromethyl compounds. Density functional theory (DFT) calculations, including geometry optimization and vibrational frequency analysis, provide insight into the structural aspects and electronic properties of these molecules (Saraç, 2020).
Chemical Reactions and Properties
Trifluoromethylated compounds exhibit unique chemical reactivity due to the electron-withdrawing nature of the trifluoromethyl group. This influences their participation in various organic reactions, including nucleophilic substitution, addition reactions, and the Fries rearrangement. For example, catalyst- and solvent-free conditions facilitate the Fries rearrangement, showcasing the regioselective synthesis of related benzamide derivatives under microwave assistance (Moreno-Fuquen et al., 2019).
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors Development
Compounds like 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone can serve as crucial intermediates in the synthesis of fluorescent chemosensors. These sensors are designed for detecting a wide array of analytes including metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. The presence of fluorinated groups enhances the sensor's properties, making these compounds valuable in environmental monitoring and analytical chemistry (Roy, 2021).
Organic Synthesis
In the realm of organic synthesis, fluorinated compounds such as trifluoromethanesulfonic acid have been utilized in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bonds formation, and in the synthesis of carbo- and heterocyclic structures. The unique properties of fluorinated reagents, including high protonating power and low nucleophilicity, allow for the generation of cationic species from organic molecules, which can be essential for developing new synthetic pathways (Kazakova & Vasilyev, 2017).
Environmental Biodegradation Studies
Research on the environmental fate of polyfluoroalkyl chemicals, which could include derivatives or related structures of 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone, focuses on their biodegradation. These studies are critical for understanding how such compounds break down in the environment, potentially leading to perfluoroalkyl carboxylic acids and sulfonic acids, and assessing their impact on ecosystems and human health (Liu & Avendaño, 2013).
Activation and Transformation of Fluorinated Compounds
The activation and further transformation of aliphatic fluorides, including those with trifluoromethyl groups, are crucial for synthesizing fluorinated building blocks. Such processes involve various methods including Lewis acid activation, Bronsted superacids, and mediation by transition metals. These transformations are foundational in developing pharmaceuticals and agrochemicals with improved properties due to the incorporation of fluorine atoms (Shen et al., 2015).
Exploring Fluorinated Alternatives
The search for safer fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs) involves studying novel fluorinated compounds. Such research assesses the sources, environmental distribution, and potential health risks of these alternatives. Understanding the environmental behavior and toxicological profile of new fluorinated chemicals, including those related to 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone, is crucial for developing safer industrial and consumer products (Wang et al., 2019).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(2-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBAEXYXSJBXPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375263 |
Source


|
| Record name | 2'-Thiomethyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone | |
CAS RN |
166831-65-8 |
Source


|
| Record name | 2'-Thiomethyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

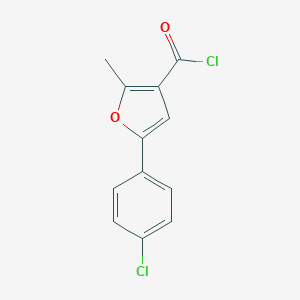
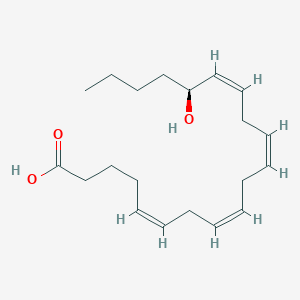
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)
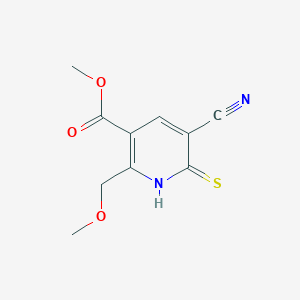
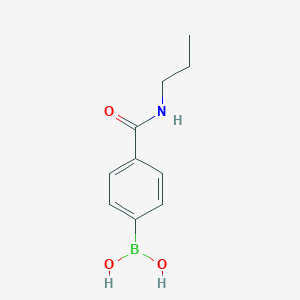
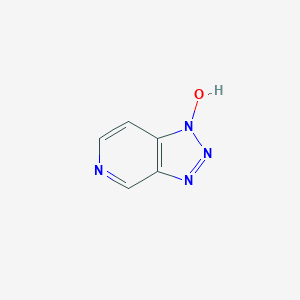
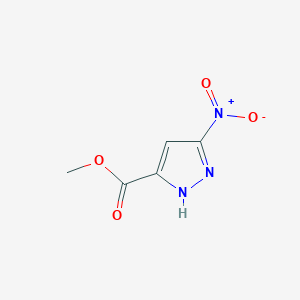
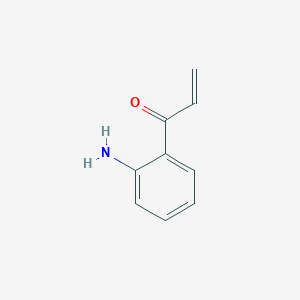

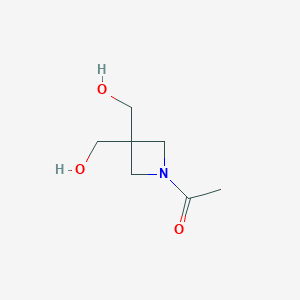
![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)
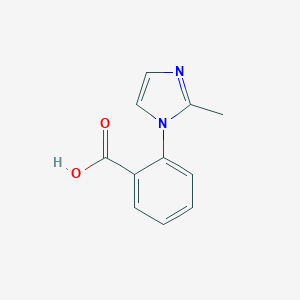
![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)
